3-fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]-4-methoxybenzamide
Description
Properties
IUPAC Name |
3-fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO4/c1-19-12-6-5-10(8-11(12)16)15(18)17-9-14(20-2)13-4-3-7-21-13/h3-8,14H,9H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHGMPUXVPNYOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]-4-methoxybenzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dione, while reduction of a nitro group can produce an amine derivative .
Scientific Research Applications
3-fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The fluoro group can enhance binding affinity to certain enzymes or receptors, while the furan ring may participate in π-π interactions. The methoxyethyl chain can improve the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Key Structural and Functional Insights
A. Substituent Effects on Bioactivity
- Methoxy groups (e.g., 4-methoxy in the target, 2-methoxy in N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide) increase lipophilicity and metabolic stability .
- Heterocyclic Moieties : Furan rings (target compound, ) contribute to π-π stacking interactions, critical for antifungal activity. Thiazole/thiadiazole derivatives () show enhanced anticandidal and antibacterial properties due to sulfur-containing heterocycles .
C. Analytical and Physicochemical Properties
- X-ray Crystallography : Fluorinated benzamides like 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide exhibit well-defined geometric parameters (e.g., C–C bond lengths = 0.003 Å, R factor = 0.034) .
- Fluorescence : Methoxy-substituted benzamides (e.g., N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide) exhibit pH-dependent fluorescence, useful for metal ion sensing .
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amidation | DCC/HOBt, DMF, 0°C, 12h | 65–75 | >95% |
| Purification | Ethyl acetate/hexane (3:7) | – | 99% |
Basic: Which analytical techniques are essential for structural confirmation?
Answer:
Critical techniques include:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons), δ 4.2–4.5 ppm (methoxyethyl -OCH3), and δ 6.2–6.5 ppm (furan protons) confirm substituent positions .
- ¹³C NMR : Signals for carbonyl (C=O, ~168 ppm) and fluorinated aromatic carbons (~115 ppm) .
- Mass Spectrometry (HRMS) : Molecular ion peak [M+H]+ at m/z 348.1 (calculated for C₁₆H₁₈FNO₄) .
- IR Spectroscopy : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-F) .
Advanced: How does the fluorine substituent influence biological activity and electronic properties?
Answer:
The fluorine atom:
- Electron-withdrawing effect : Enhances metabolic stability by reducing oxidative degradation .
- Bioactivity modulation : Fluorine’s electronegativity increases binding affinity to target enzymes (e.g., kinases) by polar interactions .
- Steric effects : Minimal steric hindrance allows optimal fit into hydrophobic enzyme pockets .
Q. Table 2: Fluorine Impact on Bioactivity (Comparative Data)
| Compound | Target Enzyme IC₅₀ (nM) | Metabolic Stability (t₁/₂, h) |
|---|---|---|
| Fluorinated analog | 12.3 ± 1.5 | 8.7 |
| Non-fluorinated analog | 45.6 ± 3.2 | 3.2 |
Advanced: What computational strategies predict reactivity and binding modes?
Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For this compound, the furan ring shows high HOMO density, indicating susceptibility to oxidation .
- Molecular Docking : Simulates interactions with biological targets (e.g., COX-2). The methoxyethyl chain adopts a folded conformation, enabling hydrophobic interactions with enzyme active sites .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD <2 Å suggests stable binding .
Basic: How to resolve contradictions in reported reaction yields?
Answer:
Discrepancies arise from:
- Solvent polarity : Higher yields in DMF (polar aprotic) vs. THF (less polar) due to improved reagent solubility .
- Catalyst load : Excess DCC (>1.2 eq.) can lead to side reactions (e.g., urea formation), reducing yield .
- Workup protocols : Acidic washes (e.g., 1M HCl) remove unreacted amines, improving purity .
Q. Methodological Recommendation :
- Use design of experiments (DoE) to optimize parameters (e.g., temperature, solvent ratio) .
Advanced: What are the challenges in stereochemical analysis during synthesis?
Answer:
- Chiral centers : The methoxyethyl group may introduce stereoisomers.
- Resolution strategies :
- Dynamic kinetic resolution : Catalytic asymmetric hydrogenation to favor desired stereoisomers .
Basic: How to assess stability under varying pH conditions?
Answer:
- pH-rate profiling : Incubate the compound in buffers (pH 2–10) at 37°C. Monitor degradation via HPLC:
- Acidic conditions (pH <3) : Hydrolysis of the amide bond dominates (t₁/₂ = 4 h) .
- Neutral/basic conditions (pH 7–10) : Stable for >48 h .
Q. Table 3: Stability Data
| pH | Degradation Pathway | t₁/₂ (h) |
|---|---|---|
| 2 | Amide hydrolysis | 4.0 |
| 7 | No degradation | >48 |
Advanced: What in vitro models evaluate its pharmacological potential?
Answer:
- Enzyme inhibition assays :
- COX-2 inhibition : IC₅₀ determination using fluorogenic substrates (e.g., DCFH-DA) .
- Cell-based assays :
- Antiproliferative activity : MTT assay in cancer cell lines (e.g., HeLa, IC₅₀ ~15 µM) .
- Metabolic stability : Microsomal incubation (human liver microsomes, t₁/₂ = 8.7 h) .
Basic: What are common impurities during synthesis, and how are they mitigated?
Answer:
- Impurities :
- Unreacted starting materials (e.g., 3-fluoro-4-methoxybenzoic acid).
- Side products from over-alkylation or oxidation of the furan ring .
- Mitigation :
- Flash chromatography : Use gradient elution (hexane → ethyl acetate) to separate impurities .
- Oxidative stability : Add antioxidants (e.g., BHT) during storage .
Advanced: How to design derivatives to enhance bioavailability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
